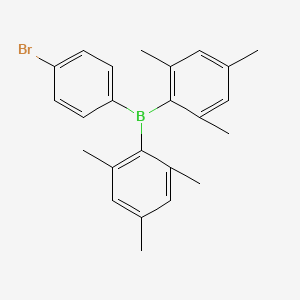
(4-Bromophenyl)dimesitylborane
Overview
Description
(4-Bromophenyl)dimesitylborane is an organoboron compound with the molecular formula C24H26BBr. It is characterized by the presence of a bromophenyl group attached to a dimesitylborane moiety. This compound is notable for its applications in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)dimesitylborane typically involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C). The resulting intermediate is then treated with dimesitylboron fluoride to yield the desired product . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)dimesitylborane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenylboranes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(4-Bromophenyl)dimesitylborane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)dimesitylborane in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boron atom interacts with the palladium catalyst, enabling the transmetalation step that leads to the formation of the biaryl product .
Comparison with Similar Compounds
- (4-Ethynylphenyl)dimesitylborane
- 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole
- 2,7-Bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole
Comparison: (4-Bromophenyl)dimesitylborane is unique due to its bromine substituent, which makes it particularly suitable for cross-coupling reactions. In contrast, compounds like (4-Ethynylphenyl)dimesitylborane are used for different types of coupling reactions, such as Sonogashira coupling . The presence of the dimesitylborane group in all these compounds imparts stability and reactivity, making them valuable in various synthetic applications.
Properties
IUPAC Name |
(4-bromophenyl)-bis(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOUJFLTFKEQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BBr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















